molecular formula C11H19N3O2 B3324165 Denitro-morinidazole CAS No. 1807608-40-7

Denitro-morinidazole

Cat. No.: B3324165
CAS No.: 1807608-40-7
M. Wt: 225.29 g/mol
InChI Key: OOTAAZUNLZJUJJ-UHFFFAOYSA-N
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Description

Denitro-morinidazole is a derivative of morinidazole, which belongs to the class of nitroimidazole antimicrobial agents. These compounds are known for their effectiveness against anaerobic bacteria and certain protozoa. This compound is characterized by the removal of the nitro group from the parent compound, morinidazole, which can alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of denitro-morinidazole typically involves the reduction of the nitro group in morinidazole. This can be achieved through various chemical reduction methods, such as catalytic hydrogenation or the use of reducing agents like iron powder in acidic conditions. The reaction conditions often include:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at room temperature or slightly elevated temperatures.

    Iron Powder Reduction: Iron powder in the presence of hydrochloric acid at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the reaction is carried out in high-pressure reactors to ensure complete reduction of the nitro group. The product is then purified through crystallization or chromatography techniques to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

Denitro-morinidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

    Reduction: Further reduction can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles in polar solvents are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives with different functional groups.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Denitro-morinidazole has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its antimicrobial properties and potential use in treating infections caused by anaerobic bacteria.

    Industry: Utilized in the development of new antimicrobial agents and other pharmaceutical products.

Mechanism of Action

The mechanism of action of denitro-morinidazole involves its interaction with microbial DNA. The compound is believed to be reduced within the microbial cell, leading to the formation of reactive intermediates that can cause DNA strand breakage and inhibit DNA synthesis. This ultimately results in the death of the microorganism. The molecular targets include DNA and electron-transport proteins within the microbial cell.

Comparison with Similar Compounds

Similar Compounds

    Morinidazole: The parent compound with a nitro group.

    Metronidazole: Another nitroimidazole antimicrobial agent.

    Tinidazole: A similar compound with a nitroimidazole structure.

Uniqueness

Denitro-morinidazole is unique due to the absence of the nitro group, which can significantly alter its chemical and biological properties compared to other nitroimidazole compounds. This modification can affect its antimicrobial activity, toxicity, and pharmacokinetics, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(2-methylimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-10-12-2-3-14(10)9-11(15)8-13-4-6-16-7-5-13/h2-3,11,15H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTAAZUNLZJUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(CN2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807608-40-7
Record name Denitro-morinidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807608407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DENITRO-MORINIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9T2NEO5F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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